
1-(2-クロロフェニル)-3-((1-(メチルスルホニル)ピペリジン-4-イル)メチル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C14H20ClN3O3S and its molecular weight is 345.84. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chlorophenyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです! 1-(2-クロロフェニル)-3-((1-(メチルスルホニル)ピペリジン-4-イル)メチル)尿素の科学研究への応用について、6つの独自の応用に焦点を当てて、包括的な分析を紹介します。
マラリア治療研究
1-(2-クロロフェニル)-3-((1-(メチルスルホニル)ピペリジン-4-イル)メチル)尿素: は、マラリア治療研究で可能性を示しています。 類似の構造を持つ化合物は、マラリアの原因となる寄生虫であるPlasmodium falciparumの無性期と配偶子期の両方に対して、二重の活性を示すことが研究されています 。 この二重の活性は、寄生虫のライフサイクルの複数の段階に対処できる治療法を開発し、マラリア撲滅戦略を支援するために不可欠です。
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-22(20,21)18-8-6-11(7-9-18)10-16-14(19)17-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMSULLQZKAFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
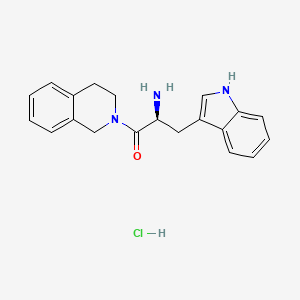
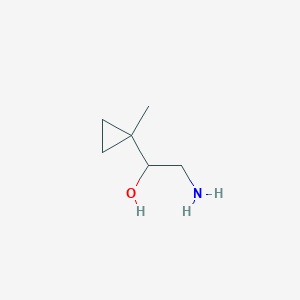
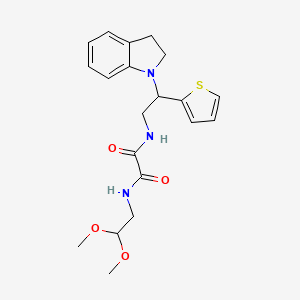
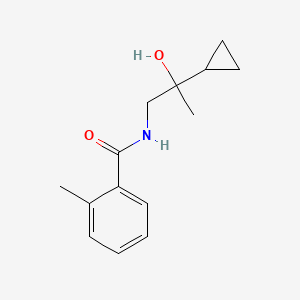
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)
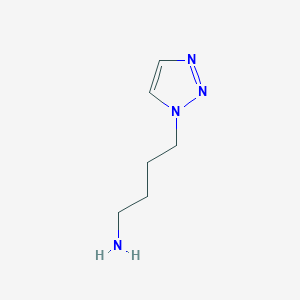
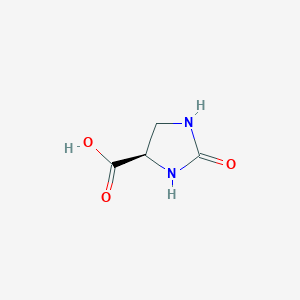
![Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate](/img/structure/B2546995.png)
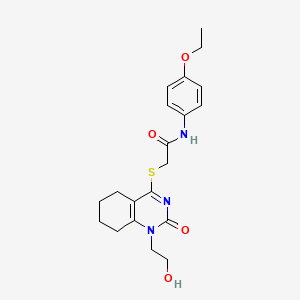
![3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2546998.png)

![Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate](/img/structure/B2547000.png)
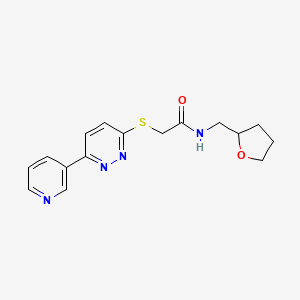
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)
